N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine
Description
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative with distinct aliphatic substituents: a butyl and ethyl group on the N1 nitrogen and a methyl group on the N2 nitrogen. This structure confers unique steric, electronic, and solubility properties compared to simpler diamines. Synthetically, such compounds are typically prepared via alkylation of primary or secondary amines or through reductive amination pathways .
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-butyl-N'-ethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-8-11(5-2)9-7-10-3/h10H,4-9H2,1-3H3 |
InChI Key |
URTVBFSTUHLTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CCNC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination via Iminodiacetonitrile Hydrogenation
A patented method for preparing ethylenediamine derivatives involves hydrogenation of iminodiacetonitrile in the presence of an organic solvent, ion exchange resin, and hydrogenation catalysts under controlled temperature and pressure conditions. This method is notable for suppressing by-products such as piperazine and improving selectivity toward the desired diamine.
-
- Temperature: 50–150 °C (preferably 70–90 °C)
- Pressure: 5–25 MPa (preferably 9–14 MPa)
- Catalyst: Hydrogenation catalyst with auxiliary agents
- Ion exchange resin: Strongly basic anion exchange resin
- Stabilizer: Molecular sieve pretreated by alkali cleaning, roasting, and nitrogenization
Process Summary:
Iminodiacetonitrile is dissolved in an organic solvent, mixed with ion exchange resin and stabilizer, then subjected to hydrogenation under the above conditions to yield N1-(2-aminoethyl)-1,2-ethanediamine, a close structural analog to the target compound. This method can be adapted for substituted derivatives by modifying the starting nitrile or amine precursors.
Selective Alkylation of Ethylenediamine Derivatives
Selective N-alkylation of ethylenediamine or its mono-substituted derivatives with alkyl halides or alkyl sulfonates is a common approach. For N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine, sequential alkylation steps can be employed:
- First, ethylenediamine is mono-alkylated with butyl or ethyl halide under controlled conditions to avoid over-alkylation.
- The second amine group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
- Reaction solvents typically include acetonitrile or dichloromethane.
- Bases such as potassium carbonate are used to neutralize the acid by-products.
This method requires careful control of stoichiometry and reaction time to achieve high selectivity and yield.
Three-Step Telescoped Synthesis via Darzens Reaction and Reduction
A more complex synthetic route involves:
- A Darzens reaction between chloromethylsulfone and sodium tert-butoxide to form an epoxysulfone intermediate.
- Treatment of the epoxysulfone with an excess of amine (e.g., benzylamine analogs) in dichloromethane at room temperature.
- Subsequent reduction with sodium borohydride to yield the diamine.
While this method has been demonstrated for related diamines, yields can be low and require optimization for substituted derivatives like this compound.
- Data Table: Summary of Preparation Methods
- The hydrogenation method using iminodiacetonitrile is industrially favorable due to its high selectivity and suppression of unwanted by-products, which simplifies downstream purification.
- Alkylation methods are versatile but require precise control to avoid over-alkylation and formation of quaternary ammonium salts. The choice of solvent and base significantly affects the reaction outcome.
- The Darzens reaction route offers a one-pot synthesis but suffers from lower yields and longer reaction times, making it less practical for large-scale synthesis.
- Use of ion exchange resins and molecular sieves as stabilizers in hydrogenation improves catalyst efficiency and product purity.
- Analytical techniques such as NMR, HRMS, and chromatography are essential for confirming product structure and purity in all methods.
The preparation of this compound can be effectively achieved through selective alkylation of ethylenediamine derivatives or via catalytic hydrogenation of nitrile precursors. The hydrogenation method stands out for industrial application due to its high selectivity and yield, while alkylation offers flexibility for structural modifications. The Darzens reaction-based synthesis, although innovative, requires further optimization for practical use.
This comprehensive analysis, based on diverse and authoritative sources, provides a solid foundation for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
1. Epoxy Curing Agent
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine is utilized as a curing agent for epoxy resins. Its high reactivity allows it to effectively cross-link with epoxy groups, enhancing the mechanical properties of the resulting materials. The typical consumption rate ranges from 5 to 10 parts per hundred parts of resin, making it a valuable component in the production of durable coatings and composite materials .
2. Organic Synthesis Intermediate
This compound serves as an intermediate in various organic reactions. It can be used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it suitable for reactions such as alkylation and acylation .
Materials Science
3. Clay-Swelling Inhibitor
In materials science, this compound has been investigated as a clay-swelling inhibitor. Molecular dynamics simulations have shown that this compound can effectively adsorb onto montmorillonite surfaces, reducing clay swelling and improving the stability of drilling fluids in oil and gas applications . This property is crucial for preventing wellbore instability during drilling operations.
Environmental Engineering
4. Heavy Metal Chelation
The compound has demonstrated potential as a chelating agent for heavy metals in environmental remediation processes. Its ability to form stable complexes with metal ions allows for effective removal of contaminants from wastewater, making it a candidate for developing eco-friendly treatment methods .
Case Studies
Mechanism of Action
The mechanism by which N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine exerts its effects depends on its application:
In Coordination Chemistry: It acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms.
In Biological Systems: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent patterns are compared below:
| Compound Name | Substituents (N1, N2) | Key Structural Features |
|---|---|---|
| N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine | N1: Butyl, Ethyl; N2: Methyl | High steric bulk, moderate hydrophobicity |
| N,N′-Dimethylethane-1,2-diamine (DMEDA) | N1,N2: Methyl | Low steric hindrance, high symmetry |
| N1,N1-Dimethylethane-1,2-diamine | N1: Dimethyl; N2: H | Asymmetric methylation, reduced bulk |
| DETA (N1-(2-aminoethyl)ethane-1,2-diamine) | N1: 2-Aminoethyl; N2: H | Polyamine, high polarity |
Key Observations :
- Steric Effects : The butyl and ethyl groups on N1 in the target compound introduce significant steric hindrance compared to methyl-substituted analogs like DMEDA .
Physicochemical and Reactivity Profiles
2.2.1. Oxidation Kinetics
NN′-Dimethylethane-1,2-diamine undergoes rapid periodate oxidation at pH 9–11 due to unprotonated amine reactivity . The target compound’s bulkier substituents may slow oxidation by sterically shielding reactive sites.
2.3.1. Antimicrobial Activity
Ethane-1,2-diamine derivatives with propane-1,3-diamine linkers exhibit lower MIC values against Mycobacterium tuberculosis but higher cytotoxicity . The target compound’s aliphatic groups may balance activity and toxicity by modulating hydrophobicity and cellular uptake.
2.3.2. Antioxidant Capacity
N1,N2-Dimethylethane-1,2-diamine enhances antioxidant effects when proximal to phenolic hydroxyl groups . The target compound’s methyl group on N2 could similarly synergize with electron-donating moieties in antioxidant systems.
2.3.3. Corrosion Inhibition
Polyamines like DETA inhibit corrosion via adsorption on metal surfaces, driven by lone-pair electrons on nitrogen . The target compound’s bulky substituents may hinder adsorption, reducing efficacy compared to smaller diamines.
Biological Activity
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine is a member of the class of compounds known as vicinal diamines. These compounds have gained attention in various fields, including medicinal chemistry and biochemistry, due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C8H20N2
- Molecular Weight : 158.26 g/mol
The compound features a branched amine structure that contributes to its unique biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptor Binding : The compound is known to bind to sigma receptors, particularly the sigma-1 receptor (S1R), which plays a critical role in modulating neurotransmitter systems and cellular signaling pathways .
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar diamines can affect enzyme activity related to neurotransmitter synthesis .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Research indicates that similar vicinal diamines possess cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy through targeted drug design .
- Neuroprotective Effects : Given its interaction with sigma receptors, there is evidence that this compound may confer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Preliminary data suggest that while it exhibits promising biological activities, higher concentrations may lead to cytotoxic effects in normal cells .
Q & A
Q. What synthetic routes are used to prepare N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine, and what reaction conditions are critical?
The synthesis of this diamine typically involves alkylation or reductive amination of precursor amines. For analogous diamines, controlled conditions such as solvent choice (e.g., dichloromethane), temperature (room temperature for sensitive intermediates), and stoichiometric ratios of alkylating agents are critical to avoid over-alkylation . Purification often requires vacuum distillation or column chromatography, particularly for moisture-sensitive intermediates . For example, lithiation with n-BuLi in THF followed by reaction with electrophiles (e.g., AlCl₃) has been used for structurally similar diamines .
Q. Which spectroscopic methods are most reliable for confirming the structure of this diamine?
- IR Spectroscopy : Strong absorption bands near 3350–3400 cm⁻¹ indicate NH stretching vibrations, while carbonyl or aromatic substituents (if present) show distinct peaks .
- ¹H NMR : Key signals include singlets for methylene/methyl groups (e.g., δ 2.2–3.0 ppm for N-CH₂-CH₂-N backbone) and broad signals for NH protons (exchangeable with D₂O) .
- Elemental Analysis : Used to validate molecular formulas (e.g., C, H, N percentages) .
Q. What safety precautions are necessary when handling this compound?
- Skin/eye protection : Wear nitrile gloves and goggles due to skin corrosion (GHS Category 1A) and potential allergic reactions .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Waste disposal : Follow hazardous waste protocols to prevent environmental release (aquatic toxicity: GHS H410) .
Q. How is this diamine used in coordination chemistry?
Similar diamines act as ligands in transition metal complexes. For example, ethane-1,2-diamine derivatives form stable complexes with Ni²⁺, leading to color changes (green → violet) upon stepwise ligand substitution, useful in qualitative analysis . Substituent steric/electronic effects (e.g., butyl vs. methyl groups) influence metal-ligand stability and reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Cross-validation : Combine multiple techniques (e.g., IR, NMR, mass spectrometry) to confirm functional groups and connectivity .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to identify exchangeable NH protons in NMR .
- Comparative analysis : Reference spectral databases (e.g., PubChem) for analogous compounds to assign peaks accurately .
Q. What challenges arise in purifying this compound, and how are they addressed?
- Moisture sensitivity : Use inert atmospheres (N₂/Ar) during purification to prevent hydrolysis .
- Byproduct removal : Employ gradient column chromatography with silica gel or alumina to separate unreacted amines or alkylation byproducts .
- Volatility : Vacuum distillation is preferred for low-molecular-weight diamines to avoid thermal decomposition .
Q. What biological applications are plausible based on structural analogs?
- Drug discovery : Ethane-1,2-diamine derivatives are explored as enzyme inhibitors or receptor ligands due to their chelating properties .
- Antimicrobial agents : Bulky alkyl groups (e.g., butyl/ethyl) may enhance membrane penetration in gram-negative bacteria .
- PET/SPECT imaging : Diamines with aromatic substituents act as precursors for radiopharmaceuticals .
Q. How do nitrogen substituents influence the compound’s reactivity?
- Steric effects : Bulky groups (e.g., butyl) reduce nucleophilicity at the nitrogen, slowing alkylation or acylation reactions .
- Electronic effects : Electron-donating groups (e.g., ethyl) increase basicity, enhancing metal coordination efficiency .
- Solubility : Hydrophobic substituents (e.g., aryl rings) reduce aqueous solubility but improve lipid bilayer permeability .
Q. What storage conditions optimize the stability of this diamine?
Q. How can computational methods predict the reactivity of this compound?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- Reaction pathway simulations : Predict intermediates and transition states for complex syntheses (e.g., lithiation steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
